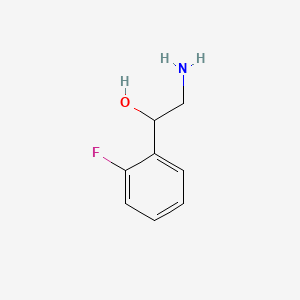

2-Amino-1-(2-fluorophenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGOFGRYDNHJTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567774 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3225-74-9 | |

| Record name | 2-Amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-(2-fluorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(2-fluorophenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-1-(2-fluorophenyl)ethanol is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereochemistry plays a pivotal role in the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the prevalent synthetic strategies and detailed analytical techniques for the characterization of this versatile intermediate. The focus is on providing practical, field-proven insights to enable researchers to navigate the complexities of its synthesis and ensure the quality of the final product.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, a 1,2-aminoalcohol, is a key structural motif found in numerous biologically active molecules.[1] The presence of the fluorine atom on the phenyl ring can significantly influence the compound's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, this intermediate is of high interest in the development of drugs for a range of therapeutic areas.

The primary challenge and area of focus in the synthesis of this compound lie in controlling the stereochemistry at the two chiral centers. The enantiomeric and diastereomeric purity of this intermediate directly impacts the pharmacological profile of the resulting API. Therefore, robust and stereoselective synthetic methods are paramount.

Synthetic Pathways: A Strategic Approach

The synthesis of this compound is most commonly achieved through the reduction of the corresponding α-amino ketone, 2-amino-1-(2-fluorophenyl)ethanone. This section will delve into the synthesis of the precursor ketone and its subsequent stereoselective reduction.

Synthesis of the α-Amino Ketone Precursor: 2-Amino-1-(2-fluorophenyl)ethanone

The synthesis of the α-amino ketone precursor is a critical first step. A common route begins with the commercially available 2'-fluoroacetophenone.[2]

2.1.1. α-Bromination of 2'-Fluoroacetophenone

The initial step involves the bromination of 2'-fluoroacetophenone to yield 2-bromo-2'-fluoroacetophenone. This electrophilic substitution reaction is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide in a suitable solvent like carbon tetrachloride.

2.1.2. Amination of 2-Bromo-2'-fluoroacetophenone

The subsequent step is the displacement of the bromine atom with an amino group. This can be achieved by reacting 2-bromo-2'-fluoroacetophenone with a source of ammonia, such as hexamethylenetetramine followed by acidic hydrolysis (the Delepine reaction), or by direct amination with ammonia. The resulting product is 2-amino-1-(2-fluorophenyl)ethanone, often isolated as its hydrochloride salt to improve stability.

Stereoselective Reduction of 2-Amino-1-(2-fluorophenyl)ethanone

The reduction of the prochiral ketone in 2-amino-1-(2-fluorophenyl)ethanone to the corresponding alcohol is the key stereochemistry-determining step. Several methods can be employed, with catalytic asymmetric reduction being the most efficient and widely used approach in an industrial setting.[3]

2.2.1. Catalytic Asymmetric Reduction

Catalytic asymmetric reduction methods offer high enantioselectivity and are often preferred for their efficiency and scalability.[3][4] These methods typically involve the use of a chiral catalyst to facilitate the transfer of a hydride from a reducing agent to the ketone.

Common Catalytic Systems:

-

Oxazaborolidine Catalysts (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction is a powerful and reliable method for the enantioselective reduction of ketones.[3] It utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a borane source such as borane-dimethyl sulfide complex (BMS) or catecholborane.[3][5] The choice of the specific CBS catalyst can influence the stereochemical outcome, allowing for the selective synthesis of either the (R)- or (S)-enantiomer of the alcohol.

-

Transition Metal Catalysts: Chiral transition metal complexes, particularly those based on ruthenium, rhodium, and iridium, are also highly effective for the asymmetric hydrogenation of ketones.[6] These catalysts typically employ chiral phosphine ligands, such as BINAP, to create a chiral environment around the metal center, leading to high enantioselectivities.[3] Transfer hydrogenation, using isopropanol or formic acid as the hydrogen source, is a common variation of this approach.[3]

Purification and Isolation

Following the synthesis, the crude this compound must be purified to remove any unreacted starting materials, byproducts, and residual catalyst. The purification strategy will depend on the physical properties of the product and the impurities present.

Common Purification Techniques:

-

Crystallization: If the product is a solid, crystallization is often the most effective method for achieving high purity. The choice of solvent is critical and should be optimized to maximize yield and purity.

-

Column Chromatography: For non-crystalline products or for the removal of closely related impurities, column chromatography on silica gel or another suitable stationary phase is a viable option.[7]

-

Acid-Base Extraction: The basic nature of the amino group allows for purification via acid-base extraction. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove neutral impurities, and then liberated by basification and extracted back into an organic solvent.

In-depth Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the aromatic protons (multiplet), the methine proton (doublet of doublets or multiplet), the methylene protons (diastereotopic, appearing as a multiplet), and the amine and hydroxyl protons (broad singlets, exchangeable with D₂O).[8] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Signals for the aromatic carbons (some showing C-F coupling), the methine carbon, and the methylene carbon.[8] |

| ¹⁹F NMR | Confirmation of the presence and position of the fluorine atom. | A single signal in the characteristic region for an aryl fluoride. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (155.17 g/mol ).[9][10] Characteristic fragmentation patterns can further confirm the structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Broad O-H and N-H stretching bands in the region of 3200-3500 cm⁻¹, C-H stretching bands, and C=C stretching bands for the aromatic ring. |

Chromatographic Analysis

| Technique | Purpose | Key Parameters |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and enantiomeric excess (ee). | Purity: A reversed-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like trifluoroacetic acid) is typically used. Enantiomeric Excess: A chiral stationary phase (e.g., based on cellulose or amylose derivatives) is required to separate the enantiomers.[11] |

| Gas Chromatography (GC) | Purity assessment for volatile derivatives. | Derivatization of the amino and hydroxyl groups (e.g., with a silylating agent) may be necessary to improve volatility and peak shape. |

Experimental Protocols

4.3.1. General Procedure for CBS Reduction

-

To a solution of the chiral oxazaborolidine catalyst (5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF) at 0 °C is added a solution of borane-dimethyl sulfide complex (BMS, 1.0-1.5 equivalents).

-

The mixture is stirred for 15-30 minutes at 0 °C.

-

A solution of 2-amino-1-(2-fluorophenyl)ethanone in THF is added dropwise over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

The reaction is monitored by TLC or HPLC until completion.

-

The reaction is carefully quenched by the slow addition of methanol at 0 °C.

-

The solvent is removed under reduced pressure, and the residue is worked up by acid-base extraction to isolate the product.

4.3.2. HPLC Method for Enantiomeric Excess Determination

-

Column: Chiralcel OD-H or equivalent chiral column.

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of a basic modifier like diethylamine (0.1%) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

Conclusion

The synthesis and characterization of this compound require a meticulous and well-planned approach. The choice of synthetic route, particularly the method for stereoselective reduction, is critical in achieving the desired enantiomeric purity. A comprehensive suite of analytical techniques must be employed to unequivocally confirm the structure and purity of the final product. This guide provides a solid foundation for researchers and drug development professionals to successfully navigate the synthesis and characterization of this important pharmaceutical intermediate, ensuring the quality and consistency required for downstream applications.

References

-

Wen, W., Zeng, Y., Peng, L.-Y., Fu, L.-N., & Guo, Q.-X. (2015). Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis. Organic Letters, 17(16), 3922–3925. [Link]

-

Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

-

Li, W., Wang, C., Zhang, J., & Wang, R. (2017). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. PubMed Central. [Link]

-

Díez, D., & Fu, G. C. (2010). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 110(3), 1436–1472. [Link]

-

Kim, Y. H., Park, D. H., Byun, I. S., Yoon, I. K., & Park, C. S. (2002). Stereocontrolled catalytic asymmetric reduction of ketones with oxazaborolidines derived from new chiral amino alcohols. The Journal of Organic Chemistry, 67(11), 3900–3903. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2'-amino-5'-fluoro-2-iodoacetophenone. [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. [Link]

- European Patent Office. (1999).

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 2'-Fluoroacetophenone. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.). Method for preparing 2'-fluoroacetophenone.

-

Liberty University. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

-

ResearchGate. (2018). Analysis of amino acids by high performance liquid chromatography. [Link]

-

PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. [Link]

-

MDPI. (2022). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]

-

Sultan Qaboos University Journal For Science. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. [Link]

- Google Patents. (n.d.). Preparation method of 2-amino-5-fluoroacetophenone.

-

National Institutes of Health. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. [Link]

-

ResearchGate. (2008). ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. [Link]

-

FooDB. (2010). Showing Compound 2-Aminoethanol (FDB000769). [Link]

-

ResearchGate. (2013). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3. [Link]

-

PubMed. (2018). Differentiation of Isomeric Amino Acid Residues in Proteins and Peptides Using Mass Spectrometry. [Link]

-

Wikipedia. (2023). Flunitrazepam. [Link]

-

Wiley-VCH. (2011). Mass Spectrometry of Amino Acids and Proteins. [Link]

Sources

- 1. Showing Compound 2-Aminoethanol (FDB000769) - FooDB [foodb.ca]

- 2. nbinno.com [nbinno.com]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Asymmetric Synthesis of α-Amino Ketones by Brønsted Acid Catalysis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. chemscene.com [chemscene.com]

- 10. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide on the Mechanism of Action of 2-Amino-1-(2-fluorophenyl)ethanol in Organic Reactions

Abstract

2-Amino-1-(2-fluorophenyl)ethanol is a chiral β-amino alcohol that serves as a pivotal precursor in modern asymmetric synthesis. While not typically a direct reactant or catalyst in its base form, its primary and most significant mechanism of action is realized upon its transformation into a chiral oxazaborolidine catalyst. This guide elucidates the foundational role of this compound in the formation of these catalysts and provides a detailed exploration of their mechanism in the highly enantioselective Corey-Bakshi-Shibata (CBS) reduction of prochiral ketones. We will dissect the catalytic cycle, from catalyst formation and activation to the critical stereodetermining hydride transfer step, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's application in achieving high stereochemical control in organic synthesis.

Introduction: The Strategic Importance of a Chiral Precursor

Chiral β-amino alcohols are a privileged class of compounds in organic chemistry, frequently serving as foundational building blocks for pharmaceuticals and as versatile chiral auxiliaries.[1][2][3] this compound, a member of this class, is particularly valued not for its direct reactivity, but for its role as a precursor to one of the most reliable and widely used catalysts in asymmetric synthesis.[4][5]

Its most profound impact lies in its use to construct chiral oxazaborolidine catalysts, which are the cornerstone of the Corey-Bakshi-Shibata (CBS) reduction.[6][7][8][9] This powerful reaction facilitates the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral secondary alcohols with exceptional levels of stereocontrol. The presence of the 2-fluoro substituent on the phenyl ring can also subtly influence the electronic properties and conformational rigidity of the resulting catalyst, fine-tuning its efficacy. Furthermore, the fluorinated amino alcohol motif is of growing interest in medicinal chemistry, where fluorine substitution is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[10][11][12] This guide will focus primarily on its central role in the CBS reduction, which constitutes its core mechanism of action in the field.

The Core Mechanism: A Precursor to Asymmetric Catalysis

The "mechanism of action" of this compound is best understood as a two-part process: first, its conversion into the active catalyst, and second, the mechanism of that catalyst in a chemical transformation.

Synthesis of the Chiral Oxazaborolidine Catalyst

The amino alcohol is the chiral scaffold upon which the catalyst is built. The reaction involves a condensation reaction with a borane source, such as borane-tetrahydrofuran complex (BH₃·THF) or borane dimethyl sulfide (BMS), to form the rigid, bicyclic oxazaborolidine structure.[8][13] This rigidity is crucial for creating a well-defined chiral environment necessary for high enantioselectivity.

Caption: Synthesis of the chiral oxazaborolidine catalyst.

The Catalytic Cycle of the Corey-Bakshi-Shibata (CBS) Reduction

Once formed, the oxazaborolidine catalyst orchestrates the highly enantioselective reduction of a prochiral ketone. The mechanism, first proposed by E.J. Corey, proceeds through a well-defined, six-membered transition state.[7][9]

Step 1: Catalyst-Borane Complex Formation: The cycle begins with the coordination of a molecule of borane (the stoichiometric reductant) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7][8][14] This crucial step has a dual effect:

-

It activates the borane, making it a significantly more powerful hydride donor.

-

It dramatically increases the Lewis acidity of the endocyclic boron atom within the catalyst ring, preparing it to bind the ketone substrate.

Step 2: Ketone Coordination: The prochiral ketone substrate coordinates to the highly Lewis-acidic endocyclic boron. This coordination is sterically directed; the ketone binds via the oxygen lone pair that is cis to the smaller of its two substituents (Rₛ vs Rₗ), minimizing steric repulsion with the catalyst's framework.[7][9][14] This geometric arrangement is the foundation of the reaction's enantioselectivity.

Step 3: Stereodetermining Hydride Transfer: The key event is the intramolecular transfer of a hydride ion from the activated borane to the electrophilic carbonyl carbon of the coordinated ketone.[7][14] This occurs through a highly ordered, six-membered chair-like transition state. The predefined geometry of this transition state ensures the hydride attacks only one specific face of the ketone, leading to the formation of one enantiomer of the alcohol product preferentially.

Step 4: Product Release & Catalyst Regeneration: Following the hydride transfer, the resulting alkoxyborane intermediate is released from the catalyst's coordination sphere. The oxazaborolidine catalyst is regenerated and is now free to begin another catalytic cycle.[7][8]

Step 5: Final Workup: The reaction is quenched, typically with an acid or methanol, to hydrolyze the alkoxyborane and liberate the final chiral secondary alcohol product.[14]

Caption: The catalytic cycle of the CBS Reduction.

Experimental Protocol: A Self-Validating System

The trustworthiness of a mechanism is validated by its consistent application in practice. The following protocol outlines a standard procedure for the CBS reduction, emphasizing the critical parameters for achieving high enantioselectivity.

Objective: Enantioselective reduction of acetophenone to (R)-1-phenylethanol.

Materials:

-

(R)-Methyl-CBS-oxazaborolidine (1 M in toluene) - derived from (R)-2-Amino-1-phenyl-1-ethanol, a close analog. The procedure is directly applicable.

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Acetophenone

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

1 M Hydrochloric Acid (HCl)

-

Standard glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).

Procedure:

-

Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the (R)-Methyl-CBS-oxazaborolidine solution (5.0 mmol, 5.0 mL of 1 M solution).

-

Cooling & Reagent Addition: Cool the flask to -20 °C using an appropriate cooling bath. To this solution, slowly add the borane-dimethyl sulfide complex (5.0 mmol, 0.5 mL) dropwise via syringe. Stir for 10 minutes to allow for the formation of the catalyst-borane complex.

-

Substrate Addition: In a separate dry flask, prepare a solution of acetophenone (50 mmol, 5.8 mL) in 50 mL of anhydrous THF. Add this solution dropwise to the cold catalyst mixture over a period of 30 minutes, ensuring the internal temperature does not rise above -15 °C.

-

Reaction & Monitoring: After the addition is complete, allow the reaction to stir at -20 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol (20 mL) at -20 °C to decompose any excess borane. (Caution: Hydrogen gas evolution).

-

Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (50 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Purification & Analysis: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography. The enantiomeric excess (% ee) of the (R)-1-phenylethanol product is determined using chiral HPLC or chiral GC analysis.

Causality Behind Choices:

-

Anhydrous Conditions: Water can react with borane and the catalyst, significantly reducing enantioselectivity.[7][9]

-

Low Temperature: Lower temperatures (-20 °C to -40 °C) are critical for maximizing the energy difference between the diastereomeric transition states, which directly translates to higher enantiomeric excess.[9]

-

Slow Addition: Slow addition of the ketone prevents an uncontrolled exothermic reaction and ensures the catalytic pathway dominates over the non-selective background reduction by borane alone.

Data Presentation: Performance and Reliability

The catalyst derived from this compound and its analogs demonstrate broad applicability and high efficiency. The following table summarizes representative results for the CBS reduction of various ketones.

| Substrate (Ketone) | Catalyst System | Temp (°C) | Yield (%) | % ee | Reference |

| Acetophenone | (S)-Me-CBS / BH₃·SMe₂ | -20 | >95 | 97 (R) | [8] |

| 1-Tetralone | (S)-Me-CBS / BH₃·SMe₂ | RT | 95 | 95 (S) | [6] |

| Propiophenone | (S)-Bu-CBS / BH₃·THF | -40 | 98 | 98 (R) | [7] |

| α-Chloroacetophenone | (S)-Me-CBS / BH₃·SMe₂ | -78 | 90 | 96 (R) | [15] |

Note: Data is representative of the CBS reduction methodology. Me-CBS and Bu-CBS refer to catalysts with methyl or butyl groups on the boron atom, respectively.

Broader Context: Chiral Auxiliary and Building Block Applications

Beyond its role as a catalyst precursor, this compound embodies the principles of a chiral auxiliary and a chiral building block.

-

As a Chiral Building Block: The amino alcohol can be incorporated as a permanent structural feature into a larger target molecule. This is particularly relevant in drug development, where the 1,2-amino alcohol motif is a common pharmacophore.[5] The fluorine atom can enhance metabolic stability, improve binding affinity, or alter lipophilicity, making it a valuable component for medicinal chemists.[10][11]

Conclusion

The primary mechanism of action for this compound in organic reactions is indirect yet powerful. It serves as an essential and highly effective chiral precursor for the synthesis of oxazaborolidine catalysts. These catalysts, in turn, execute the Corey-Bakshi-Shibata reduction with remarkable precision, providing a reliable and scalable method for producing enantiomerically pure secondary alcohols. The well-understood mechanism, proceeding through a rigid, sterically controlled transition state, allows for predictable stereochemical outcomes across a broad range of substrates. This foundational role in asymmetric catalysis, coupled with its potential as a chiral building block in pharmaceutical design, solidifies this compound as a compound of significant strategic importance in modern organic synthesis.

References

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

ResearchGate. (2022). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. Request PDF. [Link]

-

NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [Link]

-

YouTube. (2021). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. CHEMaster FREE Chemistry. [Link]

-

Wikipedia. (n.d.). Corey–Itsuno reduction. Wikipedia. [Link]

- Google Patents. (n.d.). Processes for producing optically active 2-amino-1-phenylethanol derivatives.

-

National Institutes of Health. (2018). Spectroscopic evidence for the two C-H-cleaving intermediates of Aspergillus nidulans isopenicillin N synthase. PMC. [Link]

-

Taylor & Francis Group. (2006). Synthesis of Chiral 2-Amino-1-Phenylethanol. Taylor & Francis Online. [Link]

-

PubMed. (2019). Applications of fluorine-containing amino acids for drug design. National Center for Biotechnology Information. [Link]

-

PubMed. (2015). Transition states. Trapping a transition state in a computationally designed protein bottle. National Center for Biotechnology Information. [Link]

-

ResearchGate. (2014). Theoretical Investigation on the Different Reaction Mechanisms of Aqueous 2-Amino-2-methyl-1-propanol and Monoethanolamine with CO2. Request PDF. [Link]

-

ChemRxiv. (2022). Kinetic Simulations of CO2 Absorption in Aqueous 2-Amino-2-Methyl-1-Propanol Solutions Using Transition State Theory. Cambridge Open Engage. [Link]

-

Organic Chemistry Portal. (n.d.). 1,2-amino alcohol synthesis by hydroxylation. Organic Chemistry Portal. [Link]

-

ResearchGate. (2020). Utilization of fluorinated α-amino acids in small molecule drug design. Request PDF. [Link]

-

PubMed. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. National Center for Biotechnology Information. [Link]

-

Labinsights. (2023). Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. [Link]

-

Royal Society of Chemistry. (2023). Computational Assessment of Amino Acid Coupled Benzanthrone 2-Aminoacetamides as Molecular Probes for Insulin Amyloid Fibril Visualization. New Journal of Chemistry. [Link]

-

ResearchGate. (2021). Multi-Step Synthesis Strategies Towards 1,2-Amino Alcohols with Special Emphasis on Phenylpropanolamines. Request PDF. [Link]

-

Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [Link]

-

Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]

-

ResearchGate. (2010). ChemInform Abstract: 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Request PDF. [Link]

-

MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. [Link]

-

National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC. [Link]

-

YouTube. (2018). asymmetric induction-chiral auxiliary (chemmasters.online). CHEMmaster FREE Chemistry. [Link]

-

Royal Society of Chemistry. (2016). Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. RSC Publishing. [Link]

-

Société Chimique de France. (2000). Recent advances in asymmetric synthesis with chiral imide auxiliaries. L'actualité chimique. [Link]

-

National Institutes of Health. (2022). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-fluorophenyl)ethanol. MySkinRecipes. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]

- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 10. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. insuf.org [insuf.org]

- 14. youtube.com [youtube.com]

- 15. taylorfrancis.com [taylorfrancis.com]

- 16. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]

A Comprehensive Spectroscopic and Analytical Guide to 2-Amino-1-(2-fluorophenyl)ethanol

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 2-Amino-1-(2-fluorophenyl)ethanol (CAS No. 3225-74-9).[1][2] It is designed for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural characterization of this important synthetic intermediate. The data and interpretations presented herein are foundational for ensuring compound identity, purity, and quality in research and manufacturing settings.

With a molecular formula of C₈H₁₀FNO and a molecular weight of 155.17 g/mol , this compound's structure presents key features amenable to spectroscopic analysis, including a substituted aromatic ring, a chiral center, and primary amine and alcohol functional groups.[1][3] The strategic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy allows for a full and unambiguous structural elucidation.

Molecular Structure and Spectroscopic Correlation

A logical workflow is essential for the efficient and accurate characterization of a molecule. The process begins with determining the molecular mass, proceeds to identify the functional groups present, and concludes with a detailed mapping of the carbon-hydrogen framework.

Caption: Logical workflow for spectroscopic analysis.

The structure of this compound is systematically numbered to facilitate the assignment of spectroscopic signals discussed in the following sections.

Caption: Structure of this compound with numbering.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and can offer structural information through fragmentation analysis. For this compound, a high-resolution mass spectrum (HRMS) would confirm the molecular formula C₈H₁₀FNO.

Expected Fragmentation: The most common fragmentation pathway for amino alcohols is the cleavage of the C-C bond alpha to both the nitrogen and oxygen atoms (the C1-C2 bond). This is driven by the stabilization of the resulting positive charge by the heteroatoms.

-

Parent Ion (M+) : m/z = 155.17

-

Key Fragment 1 : Cleavage of the C1-C2 bond can yield the [C₇H₆FO]⁺ fragment (2-fluorobenzoyl cation) at m/z = 125.

-

Key Fragment 2 : Alternatively, cleavage can produce the [CH₄N]⁺ fragment (aminomethyl cation) at m/z = 30.

Caption: Expected ESI-MS fragmentation pathway.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The spectrum of this compound will be characterized by distinct absorption bands corresponding to the O-H, N-H, C-H, and C-F bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity/Shape |

| 3500-3200 | O-H Stretch | Alcohol | Strong, Broad |

| 3400-3250 | N-H Stretch | Primary Amine | Medium, Two Bands (sym/asym) |

| 3100-3000 | C-H Stretch | Aromatic | Medium |

| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂) | Medium |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1260-1050 | C-O Stretch | Alcohol | Strong |

| ~1230 | C-F Stretch | Aryl Fluoride | Strong |

Causality: The broadness of the O-H stretch is due to intermolecular hydrogen bonding.[4] Primary amines typically show two N-H stretching bands, corresponding to symmetric and asymmetric vibrations. The C-F stretch is a strong, characteristic absorption in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity and chemical environment of each atom. Data is typically acquired in a deuterated solvent such as CDCl₃ or DMSO-d₆. The following are predicted and representative data based on known chemical shift principles.

¹H NMR (Proton NMR)

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| Aromatic (4H) | 7.0 - 7.6 | Multiplet (m) | 4H | - | Protons on the fluorophenyl ring, complex splitting due to H-H and H-F coupling. |

| CH-OH (H-1) | ~4.9 | Doublet of Doublets (dd) | 1H | ~4, ~8 | Benzylic proton, deshielded by both the aromatic ring and the hydroxyl group. Coupled to the two diastereotopic H-2 protons. |

| CH₂-NH₂ (H-2) | ~3.0 - 3.2 | Multiplet (m) | 2H | - | Diastereotopic protons adjacent to the chiral center, complex splitting due to coupling with H-1. |

| OH (1H) | Variable | Singlet (s, broad) | 1H | - | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |

| NH₂ (2H) | Variable | Singlet (s, broad) | 2H | - | Chemical shift is concentration and temperature dependent; exchanges with D₂O. |

¹³C NMR (Carbon NMR)

The ¹³C NMR spectrum indicates the number of unique carbon environments. The presence of fluorine will induce C-F coupling, which can be observed as doublets.

| Carbon Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C-F | ~160 | ¹JCF ≈ 245 | Carbon directly attached to fluorine, shows a large one-bond coupling constant and is significantly downfield. |

| C-CH(OH) | ~130 | ²JCF ≈ 22 | Ipso-carbon, shielded relative to other aromatic carbons but coupled to fluorine. |

| Aromatic CH | 115 - 130 | JCF ≈ 3-9 | Aromatic carbons show coupling to fluorine over multiple bonds. |

| C¹H-OH | ~70 | ³JCF ≈ 3 | Carbon bearing the hydroxyl group, deshielded by oxygen. |

| C²H₂-NH₂ | ~48 | ⁴JCF ≈ 1 | Carbon bearing the amino group. |

¹⁹F NMR (Fluorine NMR)

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. For this compound, a single resonance is expected, which will be coupled to the nearby aromatic protons. The chemical shift is referenced to a standard like CFCl₃.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H Acquisition: Acquire the spectrum with a standard pulse sequence. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C Acquisition: Use a proton-decoupled pulse sequence. A spectral width of ~220 ppm and a larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Use an ESI-TOF (Electrospray Ionization - Time of Flight) or ESI-Orbitrap mass spectrometer.

-

Calibration: Prior to analysis, calibrate the instrument using a known standard to ensure high mass accuracy (<5 ppm).

-

Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Determine the accurate mass of the molecular ion [M+H]⁺ and use software to generate a predicted molecular formula that matches the observed mass and isotopic pattern.

References

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (R)-2-Amino-2-(2-fluorophenyl)ethanol. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-2-(4-fluorophenyl)ethanol. Retrieved from [Link]

-

NIST. (n.d.). Ethanol, 2-[(phenylmethyl)amino]-. Retrieved from [Link]

-

PubMed Central. (2021). Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis. Retrieved from [Link]

-

PubChem. (n.d.). (S)-2-Amino-2-(3-fluorophenyl)ethanol. Retrieved from [Link]

-

University of Calgary. (n.d.). Sample IR spectra. Retrieved from [Link]

Sources

"2-Amino-1-(2-fluorophenyl)ethanol" CAS number 451-43-4 properties

An In-depth Technical Guide to 2-Amino-1-(2-fluorophenyl)ethanol (CAS No. 451-43-4)

Introduction: A Versatile Fluorinated Building Block

This compound is a fluorinated amino alcohol that serves as a crucial chiral building block in modern synthetic chemistry. Its utility is particularly pronounced in the fields of pharmaceutical and agrochemical research, where the introduction of fluorine atoms and stereochemically-defined centers is a key strategy for optimizing biological activity, metabolic stability, and pharmacokinetic profiles.[1][2] The presence of three key structural features—a phenyl ring, a fluorine substituent at the ortho position, and a 1,2-amino alcohol moiety—confers a unique combination of reactivity and physicochemical properties.

The fluorine atom can significantly alter a molecule's pKa, lipophilicity, and conformation, often leading to enhanced binding affinity with biological targets and resistance to metabolic degradation.[3] Simultaneously, the chiral amino alcohol backbone is a prevalent scaffold in a wide array of biologically active compounds, including central nervous system agents and enzyme inhibitors.[2] This guide provides an in-depth overview of the core properties, synthesis, analysis, and handling of this compound for professionals in research and drug development. While the user-provided CAS number is 451-43-4, it is important to note that the widely recognized and indexed CAS number for this compound is 3225-74-9 , which will be used as the primary identifier in this document.[4][5][6]

Part 1: Core Physicochemical and Chemical Properties

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key identifiers and physicochemical characteristics of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 3225-74-9 | [7][8][9][10] |

| Molecular Formula | C₈H₁₀FNO | [1][10][11] |

| Molecular Weight | 155.17 g/mol | [5][10][11] |

| IUPAC Name | This compound | [5] |

| Appearance | Colorless or light yellow liquid/solid | [1] |

| Melting Point | 45-49 °C | [1] |

| Boiling Point | ~287.4 °C at 760 mmHg | [11] |

| Density | ~1.2 g/cm³ | [11] |

| Solubility | Soluble in water | [1] |

| XLogP3 | 0.51 | [11] |

| Topological Polar Surface Area (TPSA) | 46.25 Ų | [10] |

Part 2: Synthesis and Manufacturing

The synthesis of this compound is typically achieved through the reduction of the corresponding α-amino ketone precursor, 2-amino-1-(2-fluorophenyl)ethan-1-one. This transformation is a cornerstone reaction in organic synthesis, converting a carbonyl group to a hydroxyl group to furnish the desired amino alcohol.

General Synthesis Pathway

The most direct laboratory-scale synthesis involves the chemical reduction of the ketone functionality. This approach is favored for its high efficiency and the ready availability of suitable reducing agents.

Sources

- 1. chembk.com [chembk.com]

- 2. (R)-2-Amino-2-(2-fluorophenyl)ethanol [myskinrecipes.com]

- 3. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 4. This compound, CasNo.3225-74-9 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 5. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. 2-AMINO-1-(2-FLUORO-PHENYL)-ETHANOL | 3225-74-9 [chemicalbook.com]

- 8. 2-AMINO-1-(2-FLUORO-PHENYL)-ETHANOL CAS#: 3225-74-9 [amp.chemicalbook.com]

- 9. 2abiotech.net [2abiotech.net]

- 10. chemscene.com [chemscene.com]

- 11. echemi.com [echemi.com]

A Technical Guide to the Biological Activity Screening of 2-Amino-1-(2-fluorophenyl)ethanol Derivatives

This guide provides a comprehensive overview of the methodologies and strategic considerations for screening the biological activities of 2-Amino-1-(2-fluorophenyl)ethanol derivatives. Intended for researchers, scientists, and professionals in drug development, this document delves into the rationale behind experimental design, detailed protocols for key assays, and the interpretation of screening data.

Introduction: The Therapeutic Potential of Fluorinated Amino Alcohols

2-Amino-1-phenylethanol derivatives are a class of compounds with significant interest in medicinal chemistry due to their structural similarity to endogenous neurotransmitters and their proven efficacy in various therapeutic areas.[1][2] The introduction of a fluorine atom onto the phenyl ring, specifically at the ortho position, can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. This strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. Consequently, this compound and its derivatives are promising candidates for a range of biological activities, including antimicrobial and anticancer effects.[3][4][5][6]

This guide outlines a systematic approach to exploring the therapeutic potential of a library of novel this compound derivatives through a cascade of in vitro biological activity screens.

Synthesis and Library Generation

The foundation of any successful screening campaign is a structurally diverse library of well-characterized compounds. The synthesis of this compound derivatives can be achieved through various established synthetic routes.[1][2] A common and effective strategy involves the enantioselective reduction of a corresponding α-aminoketone precursor. Biocatalytic methods employing specific microorganisms or isolated enzymes can also yield optically pure isomers, which is often crucial for elucidating structure-activity relationships (SAR).[7]

It is imperative to generate a library with diverse substitutions on both the amino group and the phenyl ring to systematically explore the chemical space and identify key structural motifs responsible for biological activity.

Biological Activity Screening Cascade

A tiered or cascaded screening approach is the most efficient method for evaluating a new compound library. This strategy begins with broad, high-throughput primary screens to identify initial "hits" with any biological activity. These hits are then subjected to more specific and mechanistically focused secondary and tertiary assays to confirm activity, determine potency, and elucidate the mode of action.

Caption: A typical workflow for biological activity screening.

Part 1: Antimicrobial Activity Screening

Given the known antimicrobial properties of various amino acid analogues and amino alcohols, a primary screen for antibacterial and antifungal activity is a logical starting point.[8][9][10][11]

The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[12][13][14][15]

Principle: This assay involves challenging a standardized suspension of a target microorganism with serial dilutions of the test compounds in a liquid growth medium. The MIC is defined as the lowest concentration of the compound that inhibits visible growth of the microorganism after a specified incubation period.[12][13]

Step-by-Step Methodology:

-

Preparation of Test Compounds: Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a series of two-fold dilutions of each compound in sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) directly in a 96-well microtiter plate.[16] The final concentrations should typically range from 128 µg/mL to 0.25 µg/mL.

-

Preparation of Microbial Inoculum: Grow the target microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to the mid-logarithmic phase. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Add the standardized microbial inoculum to each well containing the diluted test compounds. Include a positive control (microorganism in broth without compound) and a negative control (broth only). Incubate the plates at 37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[12]

-

Data Analysis: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed. The results can also be read spectrophotometrically by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Representative Derivatives

| Compound ID | Derivative Structure (Hypothetical) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| A-01 | R = H | >128 | >128 | >128 |

| A-02 | R = CH₃ | 64 | 128 | 64 |

| A-03 | R = 4-Cl-Phenyl | 16 | 32 | 16 |

| A-04 | R = 2,4-diCl-Phenyl | 8 | 16 | 8 |

Part 2: Anticancer Activity Screening

Many classes of small molecules, including amino acid and aminothiazole derivatives, have demonstrated potent anticancer activity.[17][18][19][20][21] Therefore, screening the this compound library against a panel of cancer cell lines is a critical step in evaluating their therapeutic potential.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[22][23][24]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[23] The amount of formazan produced is directly proportional to the number of living cells.[24]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[22][25]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[22]

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of Representative Derivatives against HeLa Cells

| Compound ID | Derivative Structure (Hypothetical) | IC₅₀ (µM) |

| A-01 | R = H | >100 |

| A-02 | R = CH₃ | 75.2 |

| A-03 | R = 4-Cl-Phenyl | 22.5 |

| A-04 | R = 2,4-diCl-Phenyl | 9.8 |

Part 3: Enzyme Inhibition Assays

The biological activity of many drugs is mediated through the inhibition of specific enzymes.[26][27][28] Depending on the structural features of the this compound derivatives, they may target various enzymes. For instance, their amino alcohol scaffold could suggest potential inhibition of enzymes like alcohol dehydrogenases or various transferases.[29][30]

Caption: A simplified model of competitive enzyme inhibition.

Principle: The activity of a target enzyme is measured in the presence and absence of the test compounds. A decrease in the rate of the enzyme-catalyzed reaction in the presence of the compound indicates inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme's optimal activity. Prepare stock solutions of the enzyme, its substrate, and the this compound derivatives.

-

Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Allow for a pre-incubation period for the compound to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Detection: Monitor the reaction progress over time by measuring the formation of the product or the depletion of the substrate. This can be done using spectrophotometry, fluorometry, or luminometry, depending on the nature of the substrate and product.

-

Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of inhibition relative to the control (enzyme and substrate without the inhibitor). Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

The systematic screening of a library of this compound derivatives can unveil novel compounds with significant therapeutic potential. The initial antimicrobial and anticancer screens provide a broad overview of the library's biological activity. Hits identified from these primary assays should be further investigated through more detailed mechanistic studies. For example, compounds with potent anticancer activity could be evaluated for their ability to induce apoptosis or arrest the cell cycle.[31] Similarly, the mode of action of promising antimicrobial derivatives could be explored by examining their effects on microbial membrane integrity or specific metabolic pathways.[32] The structure-activity relationships derived from these comprehensive screening efforts will be invaluable for the rational design and optimization of more potent and selective drug candidates.

References

- MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.

- Broth microdilution. (n.d.). Wikipedia.

- MTT assay protocol. (n.d.). Abcam.

- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). ResearchGate.

- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.

- Luber, P., Bartelt, E., Genschow, E., Wagner, J., & Hahn, H. (2003). Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli. Journal of Clinical Microbiology, 41(3), 1062–1068.

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). Google Patents.

- Dziuganowska, Z. A., et al. (2012). Amino Acid Based Antimicrobial Agents – Synthesis and Properties. Mini-Reviews in Medicinal Chemistry, 12(12), 1195-1209.

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074.

- This compound, 99%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific.

- Saavedra, C. J., et al. (2017). Antimicrobial Activity of Amino Acid Analogues and Their Derivatives. Proceedings, 1(7), 657.

- This compound. (n.d.). ChemScene.

- Hansen, T., et al. (2012). Anticancer activity of small amphipathic β²,²-amino acid derivatives. European Journal of Medicinal Chemistry, 58, 22-29.

- Ghorab, M. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-22.

- Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-25.

- Kseniia, O., et al. (2022). Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives. Molecules, 27(19), 6547.

- 2-Amino-2-(4-fluorophenyl)ethanol. (n.d.). PubChem.

- Li, Y., et al. (2023). Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ. Frontiers in Microbiology, 14, 1278850.

- Processes for producing optically active 2-amino-1-phenylethanol derivatives. (n.d.). European Patent Office.

- de la Torre, B. G., & Albericio, F. (2022). Amino Alcohols as Potential Antibiotic and Antifungal Leads. Pharmaceuticals, 15(4), 405.

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1433.

- Khalifa, M. E. (2016). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 63(2), 235-247.

- Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022, April 1). Discovery - the University of Dundee Research Portal.

- Alcohol Dehydrogenase Inhibitors. (n.d.). Santa Cruz Biotechnology.

- (S)-2-Amino-2-(3-fluorophenyl)ethanol. (n.d.). PubChem.

- Lee, S., et al. (2022). Enhanced Antibacterial, Anti-Inflammatory, and Antibiofilm Activities of Tryptophan-Substituted Peptides Derived from Cecropin A-Melittin Hybrid Peptide BP100. International Journal of Molecular Sciences, 23(23), 14758.

- Tipton, K. F. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(4), 893.

- Investigation of Enzyme Inhibition Mechanism. (n.d.). University of New Haven.

- Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). MDPI.

Sources

- 1. EP0924194B1 - Processes for producing optically active 2-amino-1-phenylethanol derivatives - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. This compound, 99%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. chemscene.com [chemscene.com]

- 5. 2-Amino-2-(4-fluorophenyl)ethanol | C8H10FNO | CID 14853201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-2-Amino-2-(3-fluorophenyl)ethanol | C8H10FNO | CID 55278753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Amino Acid Based Antimicrobial Agents – Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amino Alcohols as Potential Antibiotic and Antifungal Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 12. Broth microdilution - Wikipedia [en.wikipedia.org]

- 13. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of Broth Microdilution, E Test, and Agar Dilution Methods for Antibiotic Susceptibility Testing of Campylobacter jejuni and Campylobacter coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. Anticancer activity of small amphipathic β²,²-amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 24. clyte.tech [clyte.tech]

- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. newhaven.edu [newhaven.edu]

- 28. mdpi.com [mdpi.com]

- 29. Enzymatic properties and inhibition tolerance analysis of key enzymes in β-phenylethanol anabolic pathway of Saccharomyces cerevisiae HJ - PMC [pmc.ncbi.nlm.nih.gov]

- 30. scbt.com [scbt.com]

- 31. mdpi.com [mdpi.com]

- 32. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and History of Fluorinated Amino Alcohols

Abstract

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry, profoundly impacting the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. Among the various classes of organofluorine compounds, fluorinated amino alcohols represent a privileged scaffold, prized for their ability to mimic transition states of enzymatic reactions and to impart enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated amino alcohols. It traces the evolution of synthetic strategies from early, challenging procedures to the sophisticated, stereocontrolled methodologies available today. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and explore the expanding applications of these compounds in drug discovery, particularly as potent enzyme inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, field-proven understanding of this critical class of molecules.

Introduction: The Rise of Fluorine in Medicinal Chemistry

The story of fluorinated amino alcohols is inextricably linked to the broader appreciation of fluorine in drug design. Organofluorine chemistry, which began in the 19th century, has grown to the point where today, approximately 20% of all pharmaceuticals contain fluorine.[1][2] The first commercial fluorinated drug, the synthetic corticosteroid fludrocortisone, was introduced in 1954, marking a pivotal moment in pharmaceutical history.[1][3]

The utility of fluorine stems from its unique properties:

-

High Electronegativity: As the most electronegative element, fluorine can create strong bond dipoles, influencing molecular conformation, pKa, and binding interactions.[4]

-

Small van der Waals Radius: Similar in size to hydrogen, fluorine can often replace it without significant steric penalty, acting as a "super-hydrogen."[1]

-

Metabolic Stability: The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes, thereby increasing a drug's half-life.[1]

-

Modulation of Lipophilicity: The introduction of fluorine, particularly a trifluoromethyl (CF₃) group, can significantly increase a molecule's lipophilicity, which can enhance membrane permeability and oral bioavailability.[5]

The amino alcohol motif itself is a common feature in many biologically active natural products and pharmaceuticals.[6] The combination of this scaffold with fluorine, particularly the electron-withdrawing trifluoromethyl group, creates a powerful synergy, leading to compounds with unique and often enhanced biological activities.

Early Discoveries and Synthetic Challenges

The initial synthesis of fluorinated amino alcohols was not a straightforward endeavor. Early organofluorine chemistry was hampered by the lack of selective and mild fluorinating reagents. The development of methods to introduce the trifluoromethyl group was a significant breakthrough that paved the way for the creation of α-trifluoromethyl-β-amino alcohols.

One of the foundational approaches involves the reduction of α-aminoalkyl trifluoromethyl ketones.[6] These ketones could be prepared via methods like the Dakin-West reaction, which converts an α-amino acid derivative into the corresponding ketone using trifluoroacetic anhydride (TFAA).[6] However, these early methods often required harsh conditions and lacked stereocontrol, a critical aspect for biological applications where a specific stereoisomer is typically responsible for the desired activity.

Another early strategy was the Henry reaction, an aldol-type addition of a nitroalkane to a carbonyl compound.[6] Using trifluoromethyl ketones or fluoral as the carbonyl partner, β-nitro alcohols could be formed, which then serve as precursors to β-amino alcohols upon reduction of the nitro group.[6]

These pioneering efforts, while foundational, highlighted the critical need for more efficient and, crucially, stereoselective synthetic routes.

The Evolution of Synthetic Strategies: A Methodological Deep Dive

The modern era of fluorinated amino alcohol synthesis is characterized by the development of powerful reagents and catalytic asymmetric methods that provide precise control over stereochemistry.

Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent

A paradigm shift in the synthesis of trifluoromethylated alcohols occurred with the popularization of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[7] This nucleophilic trifluoromethylating agent allows for the direct and efficient addition of a CF₃ group to aldehydes and ketones under mild conditions, typically initiated by a fluoride source like tetrabutylammonium fluoride (TBAF).[6][7]

The general mechanism involves the activation of the silicon-carbon bond by a nucleophilic catalyst (e.g., F⁻), which generates a transient, highly reactive trifluoromethyl anion equivalent that attacks the carbonyl carbon.

Caption: Generalized mechanism of nucleophilic trifluoromethylation using TMSCF₃.

This method is particularly powerful when applied to α-amino aldehydes, providing a direct route to the desired β-amino-α-trifluoromethyl alcohol scaffold.[6] The stereochemical outcome can often be controlled by the existing stereocenter in the amino aldehyde (substrate control) or by using chiral catalysts.

Field-Proven Protocol: Synthesis of an α-Trifluoromethyl-β-Amino Alcohol via Nucleophilic Trifluoromethylation [7][8]

This protocol describes a general procedure for the trifluoromethylation of a protected α-amino aldehyde.

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the N-protected α-amino aldehyde (1.0 equiv) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as TMSCF₃ and the intermediate anionic species are sensitive to moisture. The inert atmosphere prevents side reactions with oxygen.

-

-

Reagent Addition: Add (Trifluoromethyl)trimethylsilane (TMSCF₃, 1.5 equiv) to the solution via syringe.

-

Initiation: Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.1 equiv, as a 1M solution in THF) or cesium fluoride (CsF), dropwise.

-

Causality: The fluoride source acts as a catalyst to activate the TMSCF₃, generating the nucleophilic trifluoromethylating species.

-

-

Reaction: Allow the reaction to stir at 0 °C and slowly warm to room temperature over 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench and Workup: Upon completion, carefully quench the reaction at 0 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Causality: The NH₄Cl quench protonates the intermediate alkoxide and neutralizes any remaining reactive species.

-

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired fluorinated amino alcohol.

Catalytic Asymmetric Synthesis

Achieving high enantioselectivity is paramount for drug development. The field has seen tremendous progress in developing catalytic asymmetric methods for synthesizing chiral fluorinated amino alcohols.[9][10]

One powerful strategy is the proline-catalyzed cross-Mannich reaction.[11] This organocatalytic approach involves the reaction of a fluorinated aldimine with an aliphatic aldehyde. The chiral proline catalyst creates a chiral enamine intermediate from the aldehyde, which then attacks the imine in a highly stereocontrolled fashion. The resulting β-amino aldehyde can be readily reduced to the desired γ-fluorinated β-amino alcohol.[11]

Caption: Workflow for proline-catalyzed synthesis of fluorinated amino alcohols.

Another key approach is the catalytic enantioselective desymmetrization of meso-aziridines or meso-epoxides, which provides atom-economical routes to these valuable building blocks.[9][12]

Applications in Drug Discovery: The Power of Inhibition

Fluorinated amino alcohols and their derivatives, particularly the corresponding trifluoromethyl ketones, are exceptionally potent inhibitors of various protease enzymes.[13][14] Proteases are critical targets in numerous diseases, including viral infections (e.g., HIV, Hepatitis C), cancer, and inflammatory disorders.

The inhibitory power of these compounds stems from their ability to act as transition-state analogues. The electron-withdrawing trifluoromethyl group polarizes the adjacent carbonyl (in the ketone form) or carbinol (in the alcohol form), making it highly electrophilic. This electrophilic carbon is readily attacked by a nucleophilic residue (e.g., the hydroxyl of serine or the thiol of cysteine) in the enzyme's active site, forming a stable, covalent hemiacetal or hemiketal adduct. This adduct mimics the tetrahedral transition state of peptide bond hydrolysis, effectively "trapping" and inactivating the enzyme.[5]

Caption: Mechanism of protease inhibition by a trifluoromethyl ketone.

This mechanism has been successfully exploited in the development of numerous drugs. For instance, the strategic fluorination of Hepatitis C virus (HCV) NS3/4A protease inhibitors was shown to be a critical factor in overcoming drug resistance.[15] Structural studies revealed that fluorinated inhibitors could adopt alternative binding conformations, allowing them to adapt to mutations in the enzyme's active site.[15]

Table 1: Examples of Bioactive Fluorinated Amino Alcohols & Derivatives

| Compound Class | Target Enzyme | Therapeutic Area | Key Feature | Reference |

| α-Trifluoromethyl-α-amino-β-sulfone hydroxamates | Matrix Metalloproteinases (MMPs) | Cancer, Arthritis | CF₃ group enhances inhibitory potency | [5] |

| Trifluoro-3-aminopropan-2-ols | Cholesteryl Ester Transfer Protein (CETP) | Cardiovascular Disease | Potent and reversible inhibition | [6] |

| Fluorinated Peptidomimetics | Various Proteases (e.g., Trypsin) | Antimicrobials | Increased resistance to proteolysis | [16] |

| β,β,β-trifluoroalanine derivatives | PLP-dependent enzymes | Various | Suicide substrate mechanism | [5] |

Future Directions and Outlook

The discovery and development of fluorinated amino alcohols have significantly advanced the field of medicinal chemistry. While tremendous progress has been made in their synthesis, the demand for even more efficient, scalable, and environmentally benign methods continues to drive innovation. Future research will likely focus on:

-

Late-Stage Fluorination: Developing methods to introduce fluorine or fluorinated groups into complex molecules at a late stage of the synthesis, allowing for rapid generation of diverse compound libraries.[17]

-

Novel Catalytic Systems: Exploring new transition-metal and organocatalytic systems to access novel stereoisomers and more complex fluorinated scaffolds.

-

Biocatalysis: Harnessing enzymes to perform highly selective fluorination and C-C bond-forming reactions under mild, aqueous conditions.

-

Expanded Applications: Moving beyond protease inhibition to explore the utility of fluorinated amino alcohols as modulators of other protein-protein interactions and as chiral ligands in asymmetric catalysis.

The rich history and continued evolution of fluorinated amino alcohol chemistry ensure that this remarkable class of compounds will remain at the forefront of drug discovery and chemical biology for the foreseeable future.

References

-

Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7068. Available from: [Link]

-

Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PubMed, 36296661. Available from: [Link]

-

Kieltsch, I., & Pombeiro, A. J. L. (2007). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Arkivoc, 2007(3), 13-33. Available from: [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Available from: [Link]

-

Wikipedia contributors. (2023). Organofluorine chemistry. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Petrova, P. A., Sudarikov, D. V., Frolova, L. L., Rumyantcev, R. V., Rubtsova, S. A., & Kutchin, A. V. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. ResearchGate. Available from: [Link]

-

Yang, Y., Wu, J.-L., Zhang, S.-Y., Liu, X., Sun, T., Zhao, Y., & Wang, L. (2026). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science. Available from: [Link]

-

Carboni, F., & Sinibaldi, A. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(23), 7246. Available from: [Link]

-

Yang, Y., Wu, J.-L., Zhang, S.-Y., Liu, X., Sun, T., Zhao, Y., & Wang, L. (2025). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. PubMed Central, PMC11603503. Available from: [Link]

-

Yang, Y., Wu, J.-L., Zhang, S.-Y., Liu, X., Sun, T., Zhao, Y., & Wang, L. (2025). Enantioselective Synthesis of Vicinal Amino Alcohols Promoted by Fluorine-Containing Counteranions. Chemical Science (RSC Publishing). Available from: [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, 85(8), 276-289. Available from: [Link]

-

Salwiczek, M., et al. (2008). Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. Journal of Peptide Science, 14(1), 58-64. Available from: [Link]

-

Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. Available from: [Link]

-

Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. J-STAGE. Available from: [Link]

-